Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer can be synthesized by reducing pentamethylcyclopentadienyl ruthenium dichloride dimer with zinc. The reaction is as follows :
2[Cp∗RuCl2]2+2Zn→[Cp∗RuCl]4+2ZnCl2
Methoxide can also be used to produce a related diruthenium(II) derivative :
[Cp∗RuCl2]2+3NaOCH3+HOCH3→[Cp∗RuOCH3]2+3NaCl+CH2O+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: The chloro ligands can be substituted with other ligands such as phosphines or amines
Common Reagents and Conditions
Common reagents used in these reactions include zinc for reduction and methoxide for substitution reactions. Typical reaction conditions involve inert atmospheres and controlled temperatures .
Major Products
Major products formed from these reactions include various ruthenium complexes with different ligands, which can be used in further catalytic applications .
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalysts
Mechanism of Action
The mechanism by which chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer exerts its effects involves coordination with substrates to form intermediate complexes. These intermediates then undergo various transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Pentamethylcyclopentadienyl ruthenium dichloride dimer
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
- Hexacarbonyldi(chloro)dichlorodiruthenium(II)
Uniqueness
Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer is unique due to its tetrameric structure and the presence of pentamethylcyclopentadienyl ligands, which provide stability and enhance its catalytic properties. This makes it particularly effective in catalyzing a wide range of chemical reactions .
Properties
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C10H15.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;/h4*1-5H3;4*1H;;;;/q4*-1;;;;;4*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJCIIJQVNGGB-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60Cl4Ru4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113860-07-4 | |
Record name | Tetra-μ3-chlorotetrakis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]tetraruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113860-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(pentamethylcyclopentadienyl)ruthenium(II) Tetramer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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